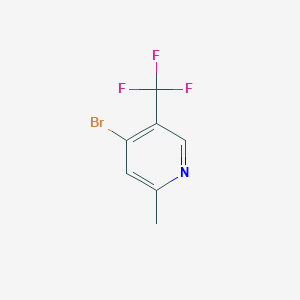

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)-

Description

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)-, is a halogenated and fluorinated pyridine derivative characterized by substituents at the 2-, 4-, and 5-positions of the pyridine ring. The bromine atom at position 4 introduces electrophilic reactivity, while the trifluoromethyl group at position 5 enhances lipophilicity and metabolic stability, making it a candidate for agrochemical and pharmaceutical applications . This compound is synthesized via nucleophilic substitution or coupling reactions involving brominated pyridine precursors, as inferred from analogous syntheses in the literature .

Properties

Molecular Formula |

C7H5BrF3N |

|---|---|

Molecular Weight |

240.02 g/mol |

IUPAC Name |

4-bromo-2-methyl-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-6(8)5(3-12-4)7(9,10)11/h2-3H,1H3 |

InChI Key |

NECXEWANQRCRNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield the desired compound . Another method involves the condensation of diethyl malonate with alkali metal to generate salts, followed by the addition of 5-nitryl-2-chloropyridine for condensation reaction. The product is then subjected to decarboxylation under acidic conditions to obtain 5-nitryl-2-methylpyridine, which is further reduced and brominated to yield Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with adjustments made to reaction times, temperatures, and reagent concentrations to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine () :

This compound shares bromine at position 4 but replaces the trifluoromethyl group with a nitro and hydroxyl group. The nitro group increases electron-withdrawing effects, reducing reactivity toward nucleophilic substitution compared to the trifluoromethyl group in the target compound. The hydroxyl group introduces hydrogen-bonding capacity, altering solubility in polar solvents .- The ethylsulfonyl moiety enhances electrophilicity, contrasting with the bromine in the target compound. Such modifications are common in agrochemicals for pest resistance management .

Functional Group Comparisons

N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide () :

This pyrazole derivative shares trifluoromethyl and methyl substituents but replaces bromine with chlorine. Chlorine’s lower steric demand and weaker electron-withdrawing effects may result in faster degradation in environmental or metabolic contexts compared to brominated analogs .4-Bromo-5-fluoro-7-methyl Isatin () : A heterocyclic compound with bromine and fluorine substituents. The isatin core introduces lactam functionality, enabling chelation with metal ions—a property absent in the target pyridine derivative .

Biological Activity

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- (C7H5BrF3N), is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 5-position, which significantly influence its chemical properties and biological interactions.

The unique combination of substituents on the pyridine ring enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications. The trifluoromethyl group is particularly noteworthy for its role in increasing the compound's reactivity and potential therapeutic effects.

Table 1: Structural Characteristics of Pyridine Derivatives

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- | Bromine (4-position), Methyl (2-position), Trifluoromethyl (5-position) | Enhanced lipophilicity, metabolic stability |

| 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | Contains chlorine instead of methyl | Different reactivity patterns due to chlorine |

| 2-Bromo-5-(trifluoromethyl)pyridine | Lacks the methyl group at position 2 | Potentially different biological activities |

| 3-Bromomethyl-5-(trifluoromethyl)pyridine | Bromine at different position | Unique reactivity compared to other halogenated derivatives |

| 2-Bromo-4-(trifluoromethyl)pyridine | Different substitution pattern | Varies in biological activity based on substitution |

Biological Activities

Research indicates that pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the trifluoromethyl group is believed to enhance its anticancer properties by affecting cell signaling pathways involved in tumor growth .

- Antimicrobial Properties : The compound has shown selective activity against certain bacterial strains, including Chlamydia trachomatis, which is significant given the lack of FDA-approved treatments for chlamydial infections. Derivatives lacking the trifluoromethyl group were inactive, highlighting its importance in biological efficacy .

- Interactions with Biological Macromolecules : Studies focus on how pyridine derivatives interact with proteins and nucleic acids, which is crucial for understanding their mechanism of action and potential therapeutic applications .

Case Study 1: Antichlamydial Activity

A study evaluated various pyridine derivatives for their ability to inhibit C. trachomatis growth. Compounds with a trifluoromethyl substituent demonstrated significant activity while maintaining low toxicity towards mammalian cells. This selectivity suggests potential for developing targeted antichlamydial agents .

Case Study 2: Anticancer Mechanisms

In vitro assays revealed that pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- can induce apoptosis in specific cancer cell lines. The mechanism appears to involve modulation of key signaling pathways related to cell survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.